N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorinated isoxazole ring and a trifluoromethyl-substituted benzenecarboxamide moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the benzenecarboxamide moiety. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic conditions.
Chlorination and Methylation: The isoxazole ring is then chlorinated and methylated using appropriate reagents, such as thionyl chloride and methyl iodide, to introduce the chloro and methyl groups at the desired positions.
Coupling with Benzenecarboxamide: The final step involves coupling the chlorinated and methylated isoxazole ring with 3-(trifluoromethyl)benzenecarboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-methyl-5-isoxazolyl)-3-(trifluoromethyl)benzenesulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
N-(4-chloro-3-methyl-5-isoxazolyl)-3-(trifluoromethyl)benzamide: Similar structure with a benzamide group instead of a benzenecarboxamide group.
N-(4-chloro-3-methyl-5-isoxazolyl)-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with a sulfonyl chloride group instead of a carboxamide group.
Uniqueness
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isoxazole ring contributes to its reactivity and potential biological activities.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-6-9(13)11(20-18-6)17-10(19)7-3-2-4-8(5-7)12(14,15)16/h2-5H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGGXNXXLMVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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